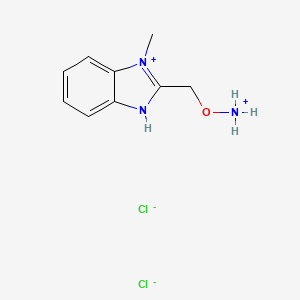
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is a chemical compound known for its unique structural and functional properties It is a quinolinium salt with a dimethylaminophenyl group, which contributes to its distinct chemical behavior and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinoline with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or ethanol to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
化学反应分析
Types of Reactions
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives with various functional groups.
Reduction: Quinolines with different substituents.
Substitution: Quinolinium salts with different anions.
科学研究应用
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.
Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 2-(p-Dimethylaminophenyl)-1-methylquinolinium iodide
- 2-(p-Dimethylaminophenyl)-1,6-dimethylpyridinium iodide
- 2-(p-Dimethylaminophenyl)-1,6-dimethylbenzimidazolium iodide
Uniqueness
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is unique due to its specific structural features, such as the presence of both dimethylaminophenyl and dimethylquinolinium groups
属性
CAS 编号 |
24220-16-4 |
|---|---|
分子式 |
C19H21IN2 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
XELQQCAHDSHPGV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


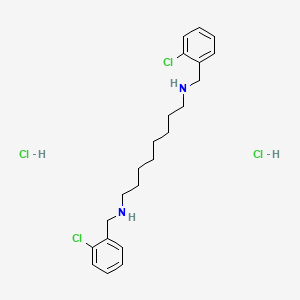
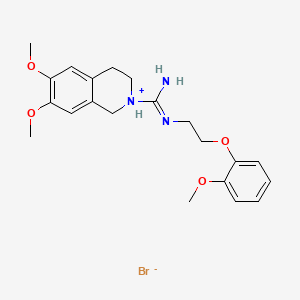
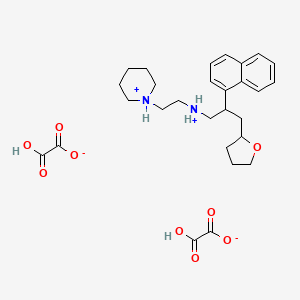
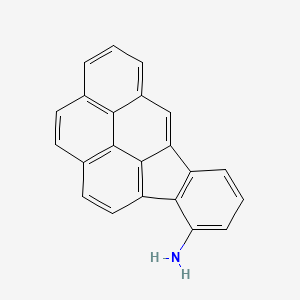
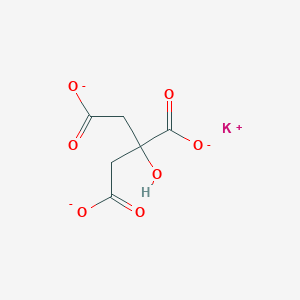
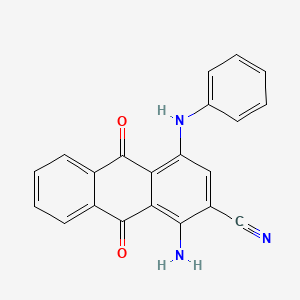
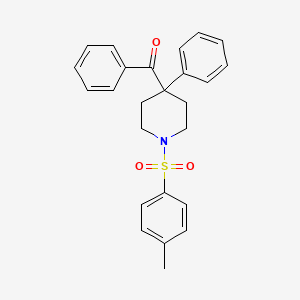
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
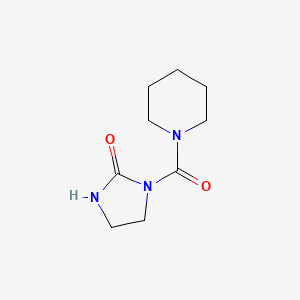
![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
